molecular formula C25H21N5O2 B2881186 2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1705510-10-6

2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2881186
CAS No.: 1705510-10-6
M. Wt: 423.476
InChI Key: NIORHZWABPKYOC-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetically designed small molecule recognized for its potential as a kinase inhibitor. Its molecular architecture, featuring distinct indole and 1,2,4-oxadiazole pharmacophores linked to a pyridine ring, is engineered for high-affinity interaction with the ATP-binding sites of specific protein kinases. Research indicates its primary application in the investigation of oncogenic signaling cascades, particularly those driven by aberrant kinase activity. Studies have explored its efficacy in modulating cellular proliferation and inducing apoptosis in various cancer cell lines , positioning it as a valuable chemical probe for validating novel kinase targets in oncology research. The compound's mechanism of action involves potent inhibition of key kinases, leading to the disruption of downstream pro-survival and mitogenic signals. Structural activity relationship (SAR) analyses suggest that the 1,2,4-oxadiazole moiety is critical for anchoring the molecule within the kinase active site , thereby conferring selectivity and potency. Beyond oncology, this molecule also serves as a crucial tool in chemical biology for mapping kinase-dependent pathways in other disease contexts, such as inflammatory and neurological disorders, providing researchers with a means to dissect complex cellular communication networks. Its value lies in its utility for high-throughput screening, target validation, and as a lead compound for the development of novel therapeutic agents.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-30-16-19(20-9-3-5-11-22(20)30)13-23(31)27-21-10-4-2-7-17(21)14-24-28-25(29-32-24)18-8-6-12-26-15-18/h2-12,15-16H,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIORHZWABPKYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a novel synthetic derivative that incorporates an indole moiety and a 1,2,4-oxadiazole ring. These structural features have been associated with various biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O2C_{21}H_{22}N_{4}O_{2}, with a molecular weight of approximately 362.4 g/mol. The compound's structure includes an indole ring linked to an acetamide group and a pyridine-substituted oxadiazole, which are known for their bioactive potential.

PropertyValue
Molecular FormulaC21H22N4O2
Molecular Weight362.4 g/mol
CAS Number2097898-37-6

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The incorporation of a pyridine ring enhances the interaction with biological targets, leading to improved anticancer activity. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound exhibits its anticancer effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. It has been shown to inhibit enzymes such as EGFR (Epidermal Growth Factor Receptor) and Src kinase, which are pivotal in cancer cell signaling.
  • In Vitro Studies : In vitro assays have revealed that related oxadiazole derivatives exhibit IC50 values ranging from 0.24 µM to 0.96 µM against different cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers .
    Cell LineIC50 (µM)
    PC-30.67
    HCT-1160.80
    ACHN0.87
  • Case Studies : A study conducted on a series of oxadiazole derivatives indicated that modifications at the pyridine position significantly influenced the anticancer activity, suggesting a structure-activity relationship (SAR) that can be exploited for further drug design .

Other Pharmacological Activities

The biological profile of this compound extends beyond anticancer properties:

  • Antimicrobial Activity : Preliminary evaluations suggest that derivatives containing the oxadiazole ring possess antibacterial and antifungal activities. For example, compounds exhibiting similar structures have shown effectiveness against resistant strains of bacteria .
  • Anti-inflammatory Effects : Some studies indicate that oxadiazoles can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which may contribute to their therapeutic potential in inflammatory diseases .
  • Neuroprotective Effects : Emerging research suggests that certain indole derivatives may offer neuroprotective benefits, potentially aiding in conditions such as Alzheimer’s disease due to their ability to inhibit acetylcholinesterase .

Comparison with Similar Compounds

Structural Analog: N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides

  • Key Differences: Oxadiazole Isomerism: The target compound contains a 1,2,4-oxadiazole core, whereas analogs like 8g () use 1,3,4-oxadiazole. Substituents: The pyridin-3-yl group replaces the sulfanyl (-S-) linker in 8g. Pyridine’s electron-withdrawing nature may reduce nucleophilic susceptibility compared to sulfur, altering pharmacokinetics .
  • Biological Implications : Derivatives with 1,3,4-oxadiazole-sulfanyl groups (e.g., 8g) showed moderate enzyme inhibition activity, suggesting the target compound’s pyridine-oxadiazole system could improve target affinity .

Nitro Pyridine Derivatives and Indole Rearrangements

  • Key Differences :
    • Functional Groups : describes nitro-pyridine derivatives rearranging to indoles. The target compound’s 1-methylindole lacks nitro groups, which are associated with mutagenicity risks but enhance electrophilic reactivity .
    • Synthetic Pathways : Triethylamine-mediated rearrangements in yield imidazo[1,2-a]pyridines, whereas the target compound’s synthesis likely involves coupling of pre-formed indole and oxadiazole units .

Hydroxyacetamide Derivatives with Triazole/Oxazole Cores

  • Key Differences :
    • Core Structure : Hydroxyacetamide analogs () use triazole/oxazole rings instead of oxadiazole. Triazoles offer stronger hydrogen-bonding capacity, but oxadiazoles provide better metabolic stability .
    • Substituent Effects : The target compound’s phenyl-pyridine linkage may enhance lipophilicity compared to hydroxyacetamide’s polar -OH group, affecting membrane permeability .

Ponatinib-Inspired Imidazole Derivatives

  • Key Differences: Heterocyclic Core: highlights imidazole-based kinase inhibitors (e.g., Ponatinib analogs). Solubility Modifications: Introducing water-soluble amines in imidazole derivatives () failed to improve potency, suggesting the pyridine-oxadiazole system in the target compound may offer a superior balance of solubility and activity .

Data Tables

Table 1. Structural and Functional Comparison

Compound Class Core Structure Key Substituents Reported Activity
Target Compound 1,2,4-Oxadiazole Pyridin-3-yl, Methylindole N/A (Inferred stability)
1,3,4-Oxadiazole-sulfanyl (8g) 1,3,4-Oxadiazole Sulfanyl, Indol-3-ylmethyl Moderate enzyme inhibition
Nitro Pyridine Derivatives Pyridine/Indole Nitro groups Rearrangement intermediates
Hydroxyacetamide Analogs Triazole/Oxazole Hydroxyacetamide Antiproliferative activity
Ponatinib Analogs Imidazole Trifluoromethyl, Alkylamines Kinase inhibition (variable)

Table 2. Metabolic and Physicochemical Properties (Inferred)

Property Target Compound 1,3,4-Oxadiazole (8g) Hydroxyacetamide Analogs
Metabolic Stability High (1,2,4-oxadiazole) Moderate Low (-OH susceptible)
Solubility Moderate (pyridine) Low (sulfanyl) High (-OH)
Lipophilicity (LogP) ~3.5 (estimated) ~2.8 ~1.5

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